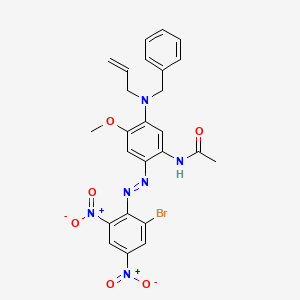
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- is a complex organic compound primarily used in industrial applications. This compound is known for its unique structural properties, which make it suitable for various scientific and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- involves multiple steps, including the introduction of azo and bromo groups, as well as the formation of the acetamide moiety. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the azo group allows for oxidation reactions, which can lead to the formation of different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromo and methoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)-
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)-
Uniqueness
What sets Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly useful in applications where precise reactivity and stability are required.
Eigenschaften
CAS-Nummer |
42852-92-6 |
|---|---|
Molekularformel |
C25H23BrN6O6 |
Molekulargewicht |
583.4 g/mol |
IUPAC-Name |
N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H23BrN6O6/c1-4-10-30(15-17-8-6-5-7-9-17)22-13-20(27-16(2)33)21(14-24(22)38-3)28-29-25-19(26)11-18(31(34)35)12-23(25)32(36)37/h4-9,11-14H,1,10,15H2,2-3H3,(H,27,33) |
InChI-Schlüssel |
YSZZWYQJLRICAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



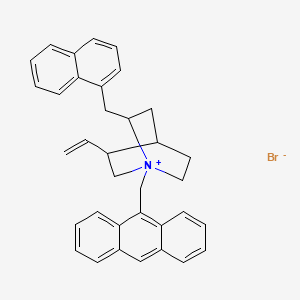
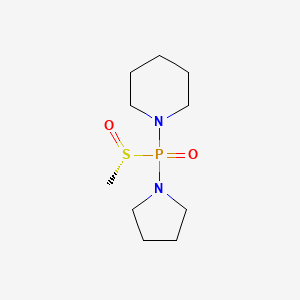
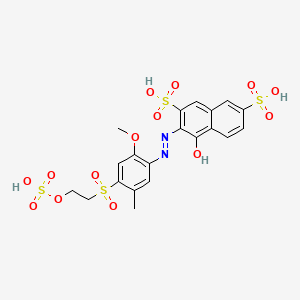
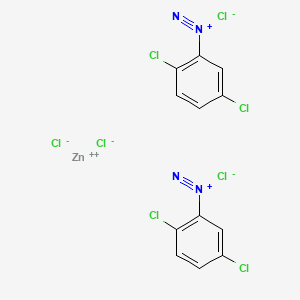
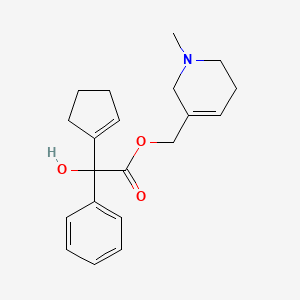


![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
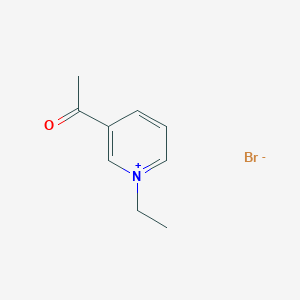
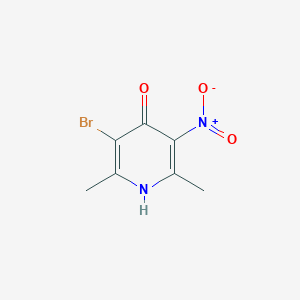
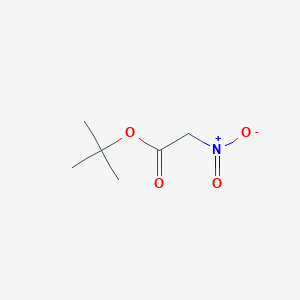
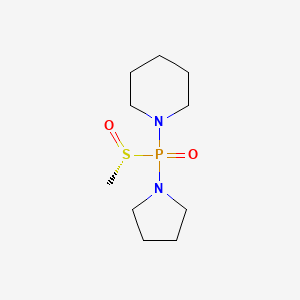
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
